Ichangin

Description

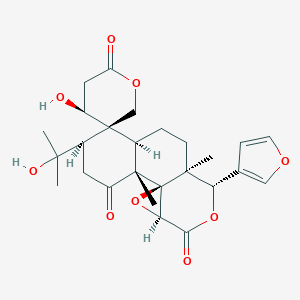

Ichangin is a limonoid compound primarily isolated from citrus plants, notably Citrus reticulata and related species . Structurally, it belongs to the class of triterpenoids, characterized by a highly oxygenated tetracyclic framework. Its molecular formula and stereochemical configuration have been confirmed through spectroscopic techniques such as 13C-NMR and mass spectrometry, with distinct spectral features differentiating it from structurally related compounds .

This compound has garnered significant research interest due to its diverse bioactivities, including antimicrobial, anti-biofilm, and antiviral properties. For instance, it inhibits Escherichia coli O157:H7 (EHEC) biofilm formation and adhesion to human intestinal cells .

Properties

CAS No. |

10171-61-6 |

|---|---|

Molecular Formula |

C26H32O9 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

(1R,2R,4'S,5R,6R,7R,10S,11S,14S)-11-(furan-3-yl)-4'-hydroxy-5-(2-hydroxypropan-2-yl)-2,10-dimethylspiro[12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecane-6,5'-oxane]-2',3,13-trione |

InChI |

InChI=1S/C26H32O9/c1-22(2,31)15-9-16(27)24(4)14(25(15)12-33-18(29)10-17(25)28)5-7-23(3)19(13-6-8-32-11-13)34-21(30)20-26(23,24)35-20/h6,8,11,14-15,17,19-20,28,31H,5,7,9-10,12H2,1-4H3/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1 |

InChI Key |

GNNAZOFNKOMONV-MSGMIQHVSA-N |

SMILES |

CC12CCC3C(C14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC(C36COC(=O)CC6O)C(C)(C)O)C |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@H]([C@@]36COC(=O)C[C@@H]6O)C(C)(C)O)C |

Canonical SMILES |

CC12CCC3C(C14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC(C36COC(=O)CC6O)C(C)(C)O)C |

Synonyms |

ICHANGIN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Isolimonic acid outperforms this compound in biofilm inhibition (IC25 = 19.7 vs. 28.3 μM), but both show comparable suppression of virulence genes (LEE, flhDC, stx2) .

- Glycosylation enhances activity: IOAG (glycoside of isoobacunoic acid) is more potent than its aglycone .

- This compound and isolimonic acid uniquely inhibit EHEC adhesion to Caco-2 cells without affecting host-cell viability .

Antiviral Activity Against SARS-CoV-2

Molecular docking and MM/GBSA studies highlight this compound’s interaction with SARS-CoV-2 targets:

Key Observations :

- This compound exhibits moderate binding affinity compared to deacetylnomilin, but both target catalytic dyad residues (His41, Cys145) critical for Mpro function .

- Structural variations (e.g., acetyl groups in deacetylnomilin) influence binding thermodynamics .

Mechanism of Action

QseBC/QseA Pathway Dependency :

- Structural-Activity Relationships: The glycosidic moiety in IOAG enhances solubility and target engagement compared to isoobacunoic acid . this compound’s tetracyclic core may facilitate hydrophobic interactions with bacterial membranes or viral proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.